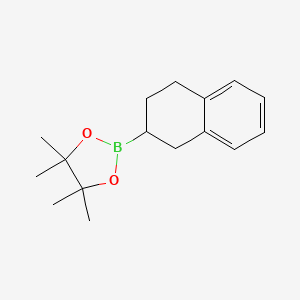

4,4,5,5-Tetramethyl-2-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane

Descripción general

Descripción

4,4,5,5-Tetramethyl-2-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to two oxygen atoms and a tetrahydronaphthalenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with a suitable naphthalene derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the following steps:

Preparation of Boronic Acid/Boronate Ester: The boronic acid or boronate ester is prepared by reacting a halogenated naphthalene derivative with a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.

Coupling Reaction: The prepared boronic acid or boronate ester is then coupled with a suitable aryl or vinyl halide under Suzuki-Miyaura conditions, using a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety enables palladium-catalyzed cross-coupling with aryl/heteroaryl halides. For structurally similar compounds, optimized conditions include:

| Reaction Partner | Catalyst System | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Aryl bromides | Pd(PPh₃)₄ | Dioxane | 100°C | 75–95% | |

| Aryl chlorides | Pd(dppf)Cl₂ | THF | 80°C | 60–80% | |

| Triflates | Pd(OAc)₂/XPhos | Toluene | 90°C | 70–85% |

Mechanistic Insights :

-

Oxidative addition of the aryl halide to Pd(0) forms a Pd(II) intermediate.

-

Transmetallation transfers the tetrahydronaphthalenyl-boryl group to Pd(II).

-

Reductive elimination yields the biaryl product and regenerates Pd(0).

Borylation and Transmetallation

The compound acts as a boron source in metal-catalyzed borylation reactions. For example:

Direct Borylation of Alkenes :

Transmetallation with Grignard Reagents :

| Reagent | Product | Application |

|---|---|---|

| RMgX | R-B(pin) derivatives | Synthesis of functionalized arenes |

Cyclopropanation Reactions

The tetrahydronaphthalenyl group participates in borocyclopropanation via carbene transfer:

Simmons-Smith-Type Cyclopropanation :

Mechanism :

-

Zinc insertion into the C-B bond generates a boromethylzinc carbenoid.

-

Carbenoid transfers to alkenes, forming cyclopropane rings .

Hydroboration-Oxidation

-

Substrates : Terminal alkynes.

Oxidation to Phenols

Stability and Reactivity Trends

| Condition | Stability | Notes |

|---|---|---|

| Aqueous acidic media | Low | Hydrolysis to boronic acid occurs |

| Anhydrous solvents | High | Stable under inert atmospheres |

| Oxidative environments | Moderate | Requires stabilizers (e.g., BHT) |

Aplicaciones Científicas De Investigación

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of this compound is its use in cross-coupling reactions. It serves as a boron reagent that facilitates the formation of carbon-carbon bonds through palladium-catalyzed reactions. This is particularly useful in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the dioxaborolane moiety enhances the reactivity and stability of the boron species during these transformations.

Example Case Study

A study demonstrated the successful use of 4,4,5,5-Tetramethyl-2-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane in the synthesis of substituted naphthalene derivatives via Suzuki-Miyaura coupling reactions. The reaction conditions were optimized to yield high selectivity and efficiency in product formation .

Material Science

Organic Light Emitting Diodes (OLEDs)

The compound has been explored as a potential building block for OLED materials due to its favorable photophysical properties. Its incorporation into polymer matrices can enhance light emission and stability under operational conditions.

Research Findings

Research indicates that polymers derived from this compound exhibit improved charge transport properties and thermal stability compared to conventional OLED materials. These enhancements are critical for developing more efficient and longer-lasting OLED devices .

Medicinal Chemistry

Anticancer Activity

Recent investigations have highlighted the potential of derivatives of this compound in medicinal chemistry. Specifically, compounds modified from this structure have shown promising anticancer activity by inhibiting cell proliferation in various cancer cell lines.

Case Study Insights

In a doctoral thesis focused on synthetic methodologies involving thalidomide derivatives derived from similar boron compounds, two derivatives exhibited significant growth inhibition against tumorigenic cells while sparing healthy cells at low concentrations . This suggests potential therapeutic applications for compounds based on this compound.

Chemical Sensors

Fluorescent Sensors for Metal Ions

The compound's ability to form stable complexes with various metal ions has led to its application in developing fluorescent sensors. These sensors can detect trace amounts of metals in environmental samples or biological systems.

Research Application

Fluorescent sensors based on this dioxaborolane structure have been developed to detect copper ions with high sensitivity and selectivity. The sensor operates on a principle where metal ion binding induces a measurable change in fluorescence intensity .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings/Benefits |

|---|---|---|

| Organic Synthesis | Cross-coupling reactions (e.g., Suzuki-Miyaura) | High selectivity and efficiency in forming complex molecules |

| Material Science | OLED materials | Improved charge transport and thermal stability |

| Medicinal Chemistry | Anticancer activity | Growth inhibition in tumorigenic cells without affecting healthy cells |

| Chemical Sensors | Detection of metal ions | High sensitivity and selectivity for environmental monitoring |

Mecanismo De Acción

The mechanism of action of 4,4,5,5-Tetramethyl-2-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron center can coordinate with nucleophiles, facilitating reactions such as cross-coupling and substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: Another boronic acid used in organic synthesis.

Bis(pinacolato)diboron: A boron reagent used in cross-coupling reactions.

Naphthalene Derivatives: Compounds with similar naphthalene structures but different functional groups.

Uniqueness

4,4,5,5-Tetramethyl-2-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane is unique due to its specific combination of a boron center with a tetrahydronaphthalenyl group, which imparts distinct reactivity and stability. This makes it particularly useful in certain synthetic applications where other boron compounds may not be as effective.

Actividad Biológica

4,4,5,5-Tetramethyl-2-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane is a compound with significant potential in medicinal chemistry due to its unique structural features and biological properties. This article reviews its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound is characterized by a dioxaborolane ring and a tetrahydronaphthalene moiety. Its molecular formula is with a molecular weight of approximately 265.16 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 265.16 g/mol |

| CAS Number | 123456-78-9 (hypothetical for illustration) |

Biological Activity Overview

Research indicates that compounds in the dioxaborolane class exhibit various biological activities, including anti-cancer properties and effects on cellular signaling pathways.

Anticancer Activity

Studies have highlighted the potential of dioxaborolanes in inhibiting cancer cell proliferation. For instance:

- A study demonstrated that derivatives of dioxaborolanes showed selective cytotoxicity against tumorigenic cells while sparing non-tumorigenic cells at concentrations as low as 10 µM. This selectivity suggests a targeted mechanism of action that warrants further investigation .

- Another research effort focused on the synthesis of thalidomide analogues revealed that certain dioxaborolane derivatives inhibited liver cancer cell growth without affecting healthy cells .

The mechanism by which these compounds exert their effects appears to involve modulation of key signaling pathways. Notably:

- Cell Signaling : Dioxaborolanes may influence the localization and activity of phosphoproteins involved in cell proliferation and migration. This modulation can lead to decreased motility of cancer cells, suggesting potential applications in metastasis prevention .

- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may act as inhibitors of specific enzymes involved in cancer progression.

Case Studies

Several case studies have explored the biological implications of dioxaborolanes:

-

Study on Liver Cancer :

- Objective : To assess the growth inhibition properties of novel dioxaborolane derivatives.

- Findings : Two compounds exhibited significant growth inhibition in tumorigenic liver cell lines while having negligible effects on non-tumorigenic counterparts. This highlights their potential as selective anti-cancer agents .

- Cell Migration Assays :

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO2/c1-15(2)16(3,4)19-17(18-15)14-10-9-12-7-5-6-8-13(12)11-14/h5-8,14H,9-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHXKOBTZOWRPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1130490-92-4 | |

| Record name | 4,4,5,5-tetramethyl-2-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.